1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Acetyl-CoA carboxylase inhibition Metabolic disease Structure-activity relationship

1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-43-3) is a synthetic spirocyclic small molecule composed of a chroman-4-one ring system fused via a spiro junction to a piperidine ring bearing a 4-bromophenylsulfonyl substituent. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported as acetyl-CoA carboxylase (ACC) inhibitors, anticancer agents, and anti-tubercular leads.

Molecular Formula C19H18BrNO4S
Molecular Weight 436.32
CAS No. 877811-43-3
Cat. No. B2629383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one
CAS877811-43-3
Molecular FormulaC19H18BrNO4S
Molecular Weight436.32
Structural Identifiers
SMILESC1CN(CCC12CC(=O)C3=CC=CC=C3O2)S(=O)(=O)C4=CC=C(C=C4)Br
InChIInChI=1S/C19H18BrNO4S/c20-14-5-7-15(8-6-14)26(23,24)21-11-9-19(10-12-21)13-17(22)16-3-1-2-4-18(16)25-19/h1-8H,9-13H2
InChIKeyUHHGMAQSKVVLBX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-43-3): Chemical Identity and Scaffold Context for Procurement Decisions


1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-43-3) is a synthetic spirocyclic small molecule composed of a chroman-4-one ring system fused via a spiro junction to a piperidine ring bearing a 4-bromophenylsulfonyl substituent [1]. The spiro[chromane-2,4'-piperidine]-4(3H)-one scaffold is recognized as a privileged pharmacophore in medicinal chemistry, with derivatives reported as acetyl-CoA carboxylase (ACC) inhibitors, anticancer agents, and anti-tubercular leads [2]. This specific compound, identified by PubChem SID 414275152 and linked to Google Patents depositions, represents a distinct substitution pattern within this class where the sulfonyl-linked 4-bromophenyl group introduces specific electronic and steric properties that differentiate it from other N-substituted analogs [1].

Why 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one Cannot Be Casually Substituted with Other Spirochromanone Derivatives


Substitution at the piperidine nitrogen of the spiro[chroman-2,4'-piperidin]-4-one scaffold is a critical determinant of biological activity, target engagement, and physicochemical properties. In the acetyl-CoA carboxylase (ACC) inhibitor series, Shinde et al. demonstrated that varying the N-sulfonyl substituent from mesityl to substituted phenyl groups produced ACC IC50 values spanning from low nanomolar to >10 µM, confirming that even closely related sulfonyl derivatives exhibit meaningfully divergent potency [1]. The 4-bromophenylsulfonyl group introduces a heavy halogen atom (Br) with distinct polarizability, electron-withdrawing character, and potential for halogen bonding interactions that are absent in methyl, methoxy, or unsubstituted phenyl analogs. These electronic features directly impact binding pocket complementarity, metabolic stability, and off-target profiles, making generic substitution scientifically unsound without empirical verification [2].

Quantitative Differentiation Evidence for 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-43-3) Relative to Structural Analogs


ACC Inhibitory Potency of N-Sulfonyl Spirochromanone Derivatives: Class-Level SAR Establishes Substituent-Dependent Activity Cliffs

The spiro[chroman-2,4'-piperidin]-4-one scaffold bearing N-sulfonyl substituents has been systematically evaluated for ACC inhibition. Shinde et al. reported that compound 38j (bearing an N-mesitylsulfonyl group) exhibited potent ACC inhibition with an IC50 in the low nanomolar range, while other N-sulfonyl derivatives in the same series (38a–m and 43a–j) displayed IC50 values spanning over three orders of magnitude [1]. This class-level SAR directly implies that the 4-bromophenylsulfonyl substituent, with its unique electron-withdrawing bromine atom, will confer distinct ACC engagement properties compared to methyl-substituted phenyl or heteroaryl sulfonyl analogs. However, a direct head-to-head IC50 value for 1'-((4-bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one against ACC has not been publicly reported, limiting this evidence to class-level inference [1].

Acetyl-CoA carboxylase inhibition Metabolic disease Structure-activity relationship

Anti-Tubercular Activity of Spiro[chroman-2,4'-piperidin]-4-one Analogs: Substituent-Dependent MIC Values Against M. tuberculosis H37Ra

Chitti et al. evaluated a series of spiro-[chromane-2,4'-piperidin]-4(3H)-one derivatives for anti-TB activity against M. tuberculosis H37Ra. The most active compound, PS08, exhibited a MIC of 3.72 µM, while other derivatives in the series showed MIC values ranging from 7.68 to 230.42 µM, compared to isoniazid (INH) at 0.09 µM [1]. The N-substituent identity was a key determinant of anti-TB potency. Although 1'-((4-bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one was not directly tested in this study, the data establishes that the spirochromanone scaffold requires precise substituent optimization for anti-mycobacterial activity, and the 4-bromophenylsulfonyl group represents a distinct chemotype within this space [1].

Anti-tubercular agents Mycobacterium tuberculosis Minimum inhibitory concentration

Cytotoxic Activity of Spiro[chroman-2,4'-piperidin]-4-one Derivatives Against Human Cancer Cell Lines: Substituent-Driven Differential Potency

Abdelatef et al. synthesized and evaluated a novel series of spiro[chroman-2,4'-piperidin]-4-one derivatives for cytotoxicity against MCF-7 (breast), A2780 (ovarian), and HT-29 (colorectal) cancer cell lines using MTT assay. The most active compound (compound 16) induced >3-fold early apoptosis in MCF-7 cells at 24 h treatment [1]. The N-substituent on the piperidine ring was varied across the series, producing differential cytotoxicity profiles. The 4-bromophenylsulfonyl derivative falls within this chemical space but was not a member of the published compound library. The established SAR context demonstrates that N-sulfonyl substitution patterns directly modulate anticancer potency [1].

Anticancer screening Apoptosis induction Cytotoxicity

Halogen Bonding Potential of 4-Bromophenylsulfonyl Group: Physicochemical Differentiation from Non-Halogenated Analogs

The 4-bromophenylsulfonyl substituent introduces a heavy halogen atom capable of forming halogen bonds (XB) with target protein backbone carbonyls or Lewis basic side chains. This interaction, characterized by a C–Br···O/N distance of ~3.0–3.3 Å and a C–Br···O/N angle of ~165–175°, is a well-established molecular recognition feature in medicinal chemistry [1]. In contrast, the commonly used N-mesitylsulfonyl analog (compound 38j) lacks halogen bonding capacity, while N-(4-methylphenyl)sulfonyl or N-phenylsulfonyl derivatives offer only weak C–H···O hydrogen bonds. The bromine atom also increases molecular weight (436.32 g/mol vs. ~395 g/mol for the unsubstituted phenyl analog), lipophilicity (calculated logP increase of ~0.5–0.8 units), and polarizability, which collectively influence membrane permeability, metabolic stability, and off-target binding profiles [2].

Halogen bonding Molecular recognition Drug design

Procurement-Relevant Application Scenarios for 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one (CAS 877811-43-3)


Halogen Bonding-Focused Fragment-Based Drug Discovery (FBDD) Campaigns

Researchers pursuing fragment-based approaches to identify novel ACC inhibitors or anti-mycobacterial agents can utilize 1'-((4-bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one as a halogen bond-enabled fragment. The 4-bromophenylsulfonyl group provides a σ-hole donor for halogen bonding interactions with protein targets, a feature absent in non-halogenated N-sulfonyl spirochromanone fragments. Structural biology campaigns employing X-ray crystallography or cryo-EM can map halogen bond geometries to guide rational lead optimization. The spirocyclic scaffold has established precedent for ACC inhibition and anti-TB activity, as demonstrated by the compound series reported by Shinde et al. [1] and Chitti et al. [2], positioning this fragment for screening against these targets.

Structure-Activity Relationship (SAR) Expansion of N-Sulfonyl Spirochromanone Chemical Space

Medicinal chemistry teams aiming to comprehensively map SAR around the N-sulfonyl position of the spiro[chroman-2,4'-piperidin]-4-one scaffold require the 4-bromophenyl variant as a key SAR probe. The existing literature demonstrates >1000-fold potency variation across N-sulfonyl substituents for ACC inhibition [1] and >60-fold MIC variation for anti-TB activity [2]. The 4-bromophenyl group introduces distinct electronic (σ_p = +0.23 for Br), steric (Taft Es = -1.16), and lipophilic (π = +0.86) parameters compared to methyl, methoxy, chloro, or unsubstituted phenyl analogs, filling a critical gap in substituent diversity matrices.

Comparative Metabolic Stability and CYP450 Inhibition Profiling

The heavy bromine atom on the 4-bromophenylsulfonyl group is expected to influence oxidative metabolism, particularly CYP450-mediated aromatic hydroxylation. Contract research organizations (CROs) and pharmaceutical development teams can procure this compound to conduct head-to-head metabolic stability comparisons against non-halogenated N-sulfonyl analogs (e.g., N-mesitylsulfonyl or N-phenylsulfonyl derivatives). These studies quantify differential intrinsic clearance (CL_int) in human liver microsomes and hepatocyte stability, directly informing lead candidate selection where metabolic soft-spot mitigation is critical. The spirochromanone scaffold has recognized pharmacological relevance as noted in the comprehensive review by Ghatpande et al. [3].

Selectivity Profiling Against Acetyl-CoA Carboxylase Isoforms (ACC1 vs. ACC2)

The N-sulfonyl substituent on the spirochromanone core has been implicated in determining ACC1/ACC2 isoform selectivity. Compound 38j demonstrated in vivo efficacy in reducing respiratory quotient (RQ) in C57BL/6J mice, indicating systemic ACC inhibition [1]. Procuring 1'-((4-bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one enables direct isoform selectivity profiling using ACC1 and ACC2 biochemical assays. The differential steric and electronic properties of the 4-bromophenyl group may confer altered isoform selectivity compared to the mesitylsulfonyl lead, providing critical data for programs targeting hepatic steatosis, dyslipidemia, or oncology indications where ACC isoform selectivity determines therapeutic index.

Quote Request

Request a Quote for 1'-((4-Bromophenyl)sulfonyl)spiro[chroman-2,4'-piperidin]-4-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.